molecular formula C11H12BrClOS B14066107 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14066107
M. Wt: 307.63 g/mol
InChI Key: LHAHIRMHDUILFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methylthio-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one is largely dependent on its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloropropanone moiety can interact with various molecular targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, resulting in different reactivity and applications.

    1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one:

Uniqueness

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and methylthio groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-4-2-3-8(9(11)7-12)10(14)5-6-13/h2-4H,5-7H2,1H3

InChI Key

LHAHIRMHDUILFD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1CBr)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.